(S)-Bromoenol lactone
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Overview
Description
(S)-Bromoenol lactone is a member of naphthalenes.
Scientific Research Applications
It is used in asymmetric bromolactonizations of alkynes, serving as a valuable building block for synthetic chemistry due to its ability to produce bromoenol lactones with high yield and enantioselectivity (Wilking et al., 2013).
It acts as an inhibitor of calcium-independent phospholipase A2 (iPLA2), thereby affecting cellular functions like phosphatidic acid phosphohydrolase activity, which influences triacylglycerol biosynthesis in cells (Balsinde & Dennis, 1996).
Bromoenol lactone is involved in inducing apoptosis in various cell lines by inhibiting phosphatidate phosphohydrolase-1 (PAP-1), rather than iPLA2, affecting processes like mitochondrial membrane potential and DNA damage (Fuentes et al., 2003).
It is used in cardiac research, particularly in studies related to myocardial ischemia, where it inhibits calcium-independent PLA2 and modulates ATP-sensitive potassium channels, thereby contributing to cardioprotection (Sargent et al., 1996).
In osteoblastic cells, bromoenol lactone impacts arachidonate dynamics and prostaglandin synthesis, indicating its role in modulating cellular processes related to inflammation and bone metabolism (Leis & Windischhofer, 2016).
It has been studied for its role in antibody-mediated phagocytosis, affecting cellular processes like the sequestration of plasma membrane and the formation of electronlucent vesicles (Lennartz et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-PABFRNLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347818 |
Source
|
Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478288-94-7 |
Source
|
Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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